Comprehensive Technical Guide on 2-Amino-N-methylbenzenesulfonamide Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
Comprehensive Technical Guide on 2-Amino-N-methylbenzenesulfonamide Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary & Chemical Identity
As modern drug discovery pivots toward highly targeted therapies, functionalized sulfonamides have emerged as privileged scaffolds. 2-Amino-N-methylbenzenesulfonamide and its highly stable hydrochloride salt serve as critical building blocks in the synthesis of kinase inhibitors, benzannulated triazoles, and fluorescent amino acids 1. The dual functionality of this molecule—an aniline-type primary amine paired with a secondary sulfonamide—enables orthogonal reactivity. The amine acts as a potent nucleophile for aromatic substitutions, while the sulfonamide moiety provides essential hydrogen-bond interactions critical for binding within the ATP-binding pocket of target proteins 2.
Table 1: Quantitative Chemical Data
| Property | 2-Amino-N-methylbenzenesulfonamide (Free Base) | 2-Amino-N-methylbenzenesulfonamide HCl |
| CAS Number | 16288-77-0 | 1269062-10-3 |
| Molecular Formula | C7H10N2O2S | C7H11ClN2O2S |
| Molecular Weight | 186.23 g/mol | 222.69 g/mol |
| Topological Polar Surface Area (TPSA) | 80.6 Ų | 80.6 Ų (Adjusted for counterion) |
| Hydrogen Bond Donors / Acceptors | 2 / 4 | 3 / 4 |
| Physical State | Yellow oil to off-white solid | Crystalline solid |
Mechanistic Role in Pharmaceutical Development
In the realm of targeted therapeutics, the structural geometry of 2-amino-N-methylbenzenesulfonamide is strategically exploited to design hybrid analogues of clinical inhibitors like Dasatinib and Pazopanib 2.
Causality in Design: The primary amine is highly reactive toward electrophilic halogenated heterocycles (e.g., 2,4,5-trichloropyrimidine) via Nucleophilic Aromatic Substitution (SNAr). The N-methyl sulfonamide group is intentionally selected over a primary sulfonamide to prevent unwanted cross-reactivity during coupling phases, while still retaining a single hydrogen bond donor that interacts with the hinge region of target kinases such as ABL and EGFR [[3]]().
Figure 2: SNAr coupling of 2-Amino-N-methylbenzenesulfonamide to yield kinase inhibitor probes.
Synthetic Methodologies & Experimental Protocols
The synthesis of the hydrochloride salt requires a highly controlled, step-wise approach to ensure regioselectivity and prevent over-reduction.
Figure 1: Step-by-step synthetic workflow for 2-Amino-N-methylbenzenesulfonamide hydrochloride.
Step-by-Step Protocol: Self-Validating Synthesis
The following protocol details the optimal route utilizing an Iron/Acetic acid reduction system, which is preferred over catalytic hydrogenation to avoid poisoning by sulfur compounds and to maintain high functional group tolerance 2.
Phase 1: Sulfonamide Formation
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Reaction: To a stirring solution of methylamine (1.2 eq) and triethylamine (1.5 eq) in CH2Cl2 at room temperature, slowly add 2-nitrobenzenesulfonyl chloride (1.0 eq).
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Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of methylamine, which would otherwise stall the reaction.
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Validation: Monitor via TLC (Hexane:EtOAc 2:1). The reaction is complete within 1 hour when the highly mobile sulfonyl chloride spot disappears.
Phase 2: Selective Nitro Reduction
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Reaction: Suspend N-methyl-2-nitrobenzenesulfonamide (1.0 eq) in a solvent mixture of glacial acetic acid, ethanol, and water (2:2:1 v/v/v). Add iron powder (5.0 eq) 2.
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Execution: Sonicate the suspension for 1 hour at room temperature.
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Alternative: Tin(II) dichloride dihydrate (5.0 eq) in refluxing ethyl acetate for 18 hours can also be used 4, though Iron is more environmentally benign and faster under sonication.
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Self-Validating Workup: Filter the crude mixture through a pad of Celite to remove insoluble iron/tin salts. Concentrate in vacuo, then partition the residue between 1 M NaOH and EtOAc.
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Critical Insight: The NaOH wash is mandatory. It neutralizes the acetic acid and deprotonates the newly formed aniline, ensuring it fully partitions into the organic layer. Failure to basify will result in the product remaining in the aqueous layer as an acetate salt, drastically reducing the yield.
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Phase 3: Hydrochloride Salt Formation (CAS 1269062-10-3)
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Reaction: Dissolve the purified free base (yellow oil/solid) in minimal dry diethyl ether.
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Execution: Slowly add 2.0 M HCl in diethyl ether dropwise at 0 °C until precipitation ceases.
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Causality: Converting the free base to the hydrochloride salt drastically improves its shelf-life, prevents oxidative degradation of the aniline moiety, and enhances its aqueous solubility for downstream biological assays .
Analytical Validation & Quality Control
To ensure the integrity of the synthesized 2-Amino-N-methylbenzenesulfonamide hydrochloride, rigorous analytical validation is required:
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1H NMR (400 MHz, CDCl3 - Free Base): Look for the characteristic N-methyl doublet at δ 2.58 ppm (J = 5.5 Hz) and the broad singlet of the primary amine at δ 4.85 ppm [[4]](). In the HCl salt, the amine protons will shift significantly downfield due to protonation.
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Mass Spectrometry (ESI): The expected mass for the free base is m/z 187[M+H]+. The salt will yield the same parent ion in positive mode, with the chloride counterion detectable in negative mode.
References
- Guidechem. "2-AMINO-N-METHYLBENZENESULFONAMIDE 16288-77-0 wiki."
- ChemBuyersGuide. "abcr GmbH (Page 106) - 2-AMINO-N-METHYLBENZENESULFONAMIDE HYDROCHLORIDE CAS:1269062-10-3."
- ACS Omega.
- The Royal Society of Chemistry. "One-Pot Synthesis of N-Substituted Benzannulated Triazoles via Stable Arene Diazonium Salts."
- Google Patents. "WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith."
